molecular formula C13H16BrNO2S B2373819 (2-Bromo-5-methoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone CAS No. 1797781-67-9

(2-Bromo-5-methoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone

Cat. No. B2373819
CAS RN: 1797781-67-9
M. Wt: 330.24
InChI Key: UVEPFYGUDKRKPO-UHFFFAOYSA-N
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Description

(2-Bromo-5-methoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone, also known as BRM-1, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BRM-1 is a member of the phenylmethanone class of compounds and has been found to exhibit a range of interesting biochemical and physiological effects. In

Scientific Research Applications

Crystal Structure Analysis

Research involving compounds with similar structural motifs, such as substituted methanones and pyrrolidinyl derivatives, often focuses on crystal and molecular structure analysis. For example, studies on compounds like (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone reveal insights into their crystalline structures, which are crucial for understanding their chemical behavior and potential applications in materials science and molecular engineering (Lakshminarayana et al., 2009).

Synthesis and Characterization

The synthesis and characterization of related compounds provide a foundation for their potential applications. For instance, research on boric acid ester intermediates highlights the importance of structural confirmation through various spectroscopic techniques and crystallography. Such studies are pivotal for the development of new materials and pharmaceuticals (Huang et al., 2021).

Antiestrogenic Activity

Some structurally related compounds have been explored for their bioactivity, such as antiestrogenic properties. This indicates potential research applications in developing therapeutic agents for hormone-related conditions (Jones et al., 1979).

Antioxidant Properties

The study of diphenylmethane derivatives and their bromophenols for antioxidant properties reveals potential applications in designing antioxidant agents. Such research is relevant for developing new drugs and functional materials with enhanced oxidative stability (Balaydın et al., 2010).

Molecular Docking and Hirshfeld Surface Analysis

Investigations into the molecular docking and Hirshfeld surface analysis of related compounds can provide insights into their interactions with biological targets. This is crucial for drug design and understanding the molecular basis of drug-receptor interactions (Lakshminarayana et al., 2018).

properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-(3-methylsulfanylpyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2S/c1-17-9-3-4-12(14)11(7-9)13(16)15-6-5-10(8-15)18-2/h3-4,7,10H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEPFYGUDKRKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCC(C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-5-methoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone

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